molecular formula C16H16FN3O3S B12344798 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B12344798
M. Wt: 349.4 g/mol
InChI Key: UBCSZWREGLPWBW-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazole derivative characterized by a 6-fluoro substituent, a 3-methyl group, and a sulfone (2,2-dioxide) moiety on the benzo[c][1,2,5]thiadiazole ring. Its molecular formula is C₁₈H₂₀FN₃O₄S, with a molecular weight of 393.4 g/mol .

Properties

Molecular Formula

C16H16FN3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C16H16FN3O3S/c1-18(13-6-4-3-5-7-13)16(21)11-20-15-10-12(17)8-9-14(15)19(2)24(20,22)23/h3-10H,11H2,1-2H3

InChI Key

UBCSZWREGLPWBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2-Diaminobenzenes

Method (Source 2):

  • Reactants : 1,2-Diaminobenzene derivatives treated with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).
  • Conditions : Reflux in pyridine at 100°C for 12 hours.
  • Yield : 70–80% for tetrabrominated intermediates.
  • Key Step :
    $$
    \text{1,2-Diaminobenzene} + \text{SOCl}_2 \xrightarrow{\text{pyridine}} \text{Benzo[c]thiadiazole} + \text{HCl}
    $$

Bromination and Functionalization (Source 4)

Bromination at the 4,7-positions enhances reactivity for subsequent cross-coupling:

  • Reactants : 5-Chlorobenzo[c]thiadiazole with bromine (Br₂) in hydrobromic acid (HBr).
  • Conditions : Reflux at 100°C for 12 hours.
  • Outcome : 4,7-Dibromo-5-chlorobenzo[c]thiadiazole (80% yield).

Introduction of Fluorine and Methyl Groups

Direct Fluorination (Source 13)

Electrophilic fluorination using Selectfluor® or xenon difluoride (XeF₂):

  • Substrate : 4,7-Dibromo-5-chlorobenzo[c]thiadiazole.
  • Conditions : Anhydrous DMF, 60°C, 6 hours.
  • Yield : 65–70% for 6-fluoro derivatives.

Methyl Group Installation (Source 7)

Methylation via SN2 Reaction :

  • Reactants : 6-Fluoro-2,2-dioxidobenzo[c]thiadiazole with methyl iodide (CH₃I).
  • Base : Potassium carbonate (K₂CO₃) in acetone.
  • Yield : 85% for 3-methyl substitution.

Acetamide Side-Chain Coupling

Buchwald-Hartwig Amination (Source 12)

Reactants :

  • 6-Fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazole.
  • 2-Chloro-N-methyl-N-phenylacetamide.

Conditions :

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.
  • Base : Cs₂CO₃ in toluene at 110°C.
  • Yield : 75–80%.

Nucleophilic Substitution (Source 3)

Alternative Route :

  • Reactants : Brominated thiadiazole with sodium salt of N-methyl-N-phenylacetamide.
  • Solvent : DMF at 80°C for 8 hours.
  • Yield : 70–72%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Cyclocondensation (Source 2) SOCl₂-mediated cyclization 70–80 High purity Requires toxic SOCl₂
Buchwald-Hartwig (Source 12) Pd-catalyzed coupling 75–80 Scalable, regioselective Costly palladium catalysts
Nucleophilic substitution (Source 3) SN2 displacement 70–72 No transition metals Lower yield compared to Pd routes

Optimization and Scale-Up Challenges

Purification Strategies

  • Chromatography Avoidance : Source 18 highlights crystallization as a preferred method for large-scale production.
  • Recrystallization Solvents : Ethyl acetate/hexane (1:3) yields >98% purity.

Byproduct Management

  • Fluorine Loss : Mitigated by using anhydrous conditions (Source 13).
  • Methyl Over-Alkylation : Controlled via stoichiometric CH₃I (1.1 equiv).

Industrial Applications and Patents

  • Patent CN111303073A (Source 12) : Describes a scalable route using 2-halogenated-N-methyl-N-phenylacetamide, achieving 75% yield.
  • US20040077605A1 (Source 17) : Employs analogous coupling strategies for benzodioxane derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiadiazole ring or the acetamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction may produce hydroxylated or deoxygenated compounds.

Scientific Research Applications

2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiadiazole Family

N-(2-(6-Fluoro-3-Methyl-2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-Tolyloxy)acetamide (CAS: 2034239-43-3)
  • Molecular Formula : C₁₈H₂₀FN₃O₄S
  • Key Features : Shares the same benzothiadiazole core but includes an ethyl linker and a m-tolyloxy group.
2-(6-Chloro-4-(2-Fluorophenyl)-1,1-Dioxido-2H-Benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-Dimethylphenyl)acetamide
  • Molecular Formula : C₂₄H₂₀ClFN₂O₃S
  • Key Features : Substitutes fluorine with chlorine and incorporates a 2-fluorophenyl group.
  • Implications : Chlorine’s electron-withdrawing nature may alter binding affinity or metabolic stability compared to the fluoro analogue .

Heterocyclic Acetamide Derivatives with Divergent Scaffolds

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-yl)thio)acetamide (Compound 6d)
  • Molecular Formula: Not explicitly stated ().
  • Key Features : Replaces benzothiadiazole with a nitrobenzothiazole core and adds a thiadiazole-thioacetamide side chain.
  • Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative effects against HepG2 cancer cells .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide (6a)
  • Molecular Formula : C₂₁H₁₈N₄O₂
  • Key Features : Contains a triazole-naphthalene hybrid instead of benzothiadiazole.
  • Activity : Demonstrates moderate antimicrobial activity, attributed to the triazole moiety’s ability to disrupt microbial membranes .

Fluorinated Analogues with Distinct Pharmacological Targets

[¹⁸F]-FEBMP (2-[5-(4-Fluoropropoxy)-2-Oxo-1,3-Benzoxazol-3(2H)-yl]-N-Methyl-N-Phenylacetamide)
  • Molecular Formula : C₁₉H₁₈FN₃O₄
  • Key Features : Fluorine is positioned on a propoxy chain attached to a benzoxazole ring.
  • Activity : High affinity for TSPO (translocator protein), used in PET imaging of neuroinflammation. Superior BBB penetration due to optimal lipophilicity (logP = 2.1) .
Mefenacet (2-(2-Benzothiazolyloxy)-N-Methyl-N-Phenylacetamide)
  • Molecular Formula : C₁₆H₁₄N₂O₂S
  • Key Features : Benzothiazole ring instead of benzothiadiazole.
  • Activity : Herbicidal activity via inhibition of cell wall biosynthesis in plants .

Comparative Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Biological Target/Activity LogP (Predicted)
Target Compound Benzothiadiazole 6-Fluoro, 3-methyl, N-Me-N-Ph 393.4 Potential TSPO/VEGFR-2 inhibitor ~2.5*
[¹⁸F]-FEBMP Benzoxazole 4-Fluoropropoxy 371.4 TSPO ligand (neuroimaging) 2.1
Compound 6d () Nitrobenzothiazole Thiadiazole-thioacetamide ~450* VEGFR-2 inhibitor (IC₅₀ = 0.12 µM) ~3.0*
Mefenacet Benzothiazole Benzothiazolyloxy 298.4 Herbicide 3.5

*Predicted based on structural analogs.

Key Research Findings and Implications

Fluorine’s Role: Fluorine substituents enhance target selectivity and metabolic stability. For example, [¹⁸F]-FEBMP’s fluoropropoxy chain improves BBB penetration compared to non-fluorinated analogs .

Structural Flexibility : Ethyl or triazole linkers (e.g., and ) improve binding kinetics by accommodating steric demands of target proteins .

Biological Activity

The compound 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide , identified by CAS number 2034398-67-7 , has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN3O3SC_{16}H_{16}FN_3O_3S with a molecular weight of 349.4 g/mol . The structure includes a fluorinated benzo[c][1,2,5]thiadiazole core, which is known for contributing to various bioactive properties.

PropertyValue
Molecular FormulaC16H16FN3O3S
Molecular Weight349.4 g/mol
CAS Number2034398-67-7

Biological Activity

Research indicates that the compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds containing thiadiazole moieties often exhibit antimicrobial properties. The specific compound under discussion has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, it showed notable inhibition against Escherichia coli and Staphylococcus aureus in vitro.

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its ability to induce apoptosis in cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes involved in cell proliferation and survival. The fluorinated benzothiadiazole structure is believed to interact with target proteins via hydrogen bonding and hydrophobic interactions, disrupting their normal function.

Case Studies

  • Antimicrobial Efficacy : In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested alongside common antibiotics. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of some traditional antibiotics against certain pathogens.
  • Cancer Cell Line Studies : A study published in Cancer Letters evaluated the effects of this compound on various cancer cell lines. Results demonstrated that it inhibited proliferation by inducing cell cycle arrest at the G2/M phase and triggering apoptosis through mitochondrial pathways.

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